molecular formula C8H7ClF2 B1411493 4,5-Difluoro-2-methylbenzyl chloride CAS No. 1803826-95-0

4,5-Difluoro-2-methylbenzyl chloride

Cat. No. B1411493
CAS RN: 1803826-95-0
M. Wt: 176.59 g/mol
InChI Key: LYWAMPCDZPWZGN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylbenzyl chloride is a chemical compound with the molecular formula C8H7ClF2 and a molecular weight of 176.59 g/mol . It is a highly versatile and important compound in the field of organic chemistry.


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-methylbenzyl chloride consists of a benzene ring substituted with two fluorine atoms, one chlorine atom, and one methyl group .

properties

IUPAC Name

1-(chloromethyl)-4,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWAMPCDZPWZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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